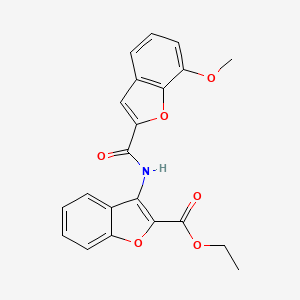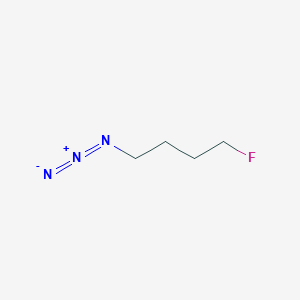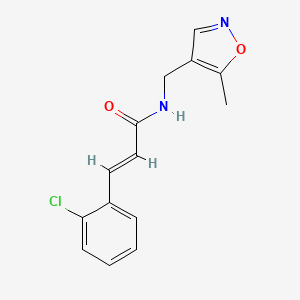![molecular formula C11H18N2O3S B2812603 tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate CAS No. 1909317-14-1](/img/structure/B2812603.png)
tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate” is a chemical compound. It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyl carbamate (Boc) as a protecting group for amines . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions to occur at other parts of the molecule .Molecular Structure Analysis
The molecular structure of similar compounds, such as tert-butyl carbamate, has been investigated using techniques like X-ray diffraction . The bond lengths in these compounds are comparable with those found in previous reports .Chemical Reactions Analysis
Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that “this compound” might also participate in similar reactions.Scientific Research Applications
Synthesis of tert-Butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate:
- Zhao et al. (2017) described the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl) amino)-2-methoxyphenyl carbamate as an important intermediate in biologically active compounds like omisertinib (AZD9291). A rapid synthetic method was established, optimizing the process to a total yield of 81% over three steps, proving its utility in complex compound synthesis (Zhao, Guo, Lan, & Xu, 2017).
Structural and Molecular Interaction Studies:
- Oku, Naito, Yamada, & Katakai (2004) grew crystals of a similar compound, (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, and detailed its crystal structure, emphasizing the cis conformation of the urethane linkage and the formation of a dimer through hydrogen bonds, highlighting the structural intricacies at a molecular level (Oku, Naito, Yamada, & Katakai, 2004).
Crystallographic Studies:
- Kant, Singh, & Agarwal (2015) reported the synthesis and single-crystal X-ray diffraction studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, revealing its non-planar conformation and detailing the intermolecular hydrogen bonding and π–π stacking interaction, which stabilize the crystal packing. Such studies provide a deeper understanding of molecular interactions and structural stability (Kant, Singh, & Agarwal, 2015).
Directed Lithiation:
- Smith, El‐Hiti, & Alshammari (2013) discussed the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, a process crucial for functionalizing molecules in organic synthesis, showcasing its versatility in generating various substituted products and underscoring the compound's significance in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-7-12-9(6-17-7)8(5-14)13-10(15)16-11(2,3)4/h6,8,14H,5H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBZHOLZCETCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)




![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)
